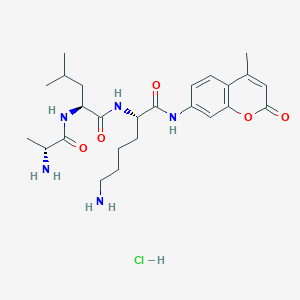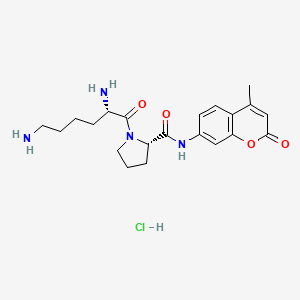
H-Lys-Pro-AMC Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Lys-Pro-AMC Hydrochloride is a synthetic peptide substrate used primarily in biochemical research. It is a substrate for dipeptidyl aminopeptidase II (DAP II) and dipeptidyl peptidase IV (DPP IV), enzymes involved in protein metabolism . The compound has a molecular formula of C₂₁H₂₈N₄O₄·HCl and a molecular weight of 400.48 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Lys-Pro-AMC Hydrochloride involves the coupling of lysine and proline residues to a 7-amino-4-methylcoumarin (AMC) moiety. The process typically includes the following steps:
Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at specific sites on the lysine and proline residues.
Coupling Reaction: The protected lysine and proline are coupled using a peptide coupling reagent such as HATU or EDCI in the presence of a base like DIPEA.
Deprotection: The protecting groups are removed under acidic conditions to yield the free peptide.
Hydrochloride Salt Formation: The final peptide is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The final product is typically purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions
H-Lys-Pro-AMC Hydrochloride primarily undergoes enzymatic cleavage reactions. It is specifically cleaved by dipeptidyl aminopeptidase II and dipeptidyl peptidase IV, releasing the AMC moiety, which can be detected fluorometrically .
Common Reagents and Conditions
Enzymes: Dipeptidyl aminopeptidase II and dipeptidyl peptidase IV.
Buffers: Phosphate-buffered saline (PBS) or Tris-HCl buffer at physiological pH.
Detection: Fluorometric detection of the released AMC moiety.
Major Products Formed
The major product formed from the enzymatic cleavage of this compound is 7-amino-4-methylcoumarin (AMC), which exhibits strong fluorescence and is used as a marker for enzyme activity .
Scientific Research Applications
H-Lys-Pro-AMC Hydrochloride is widely used in scientific research due to its role as a substrate for specific peptidases. Its applications include:
Biochemistry: Used to study the activity and specificity of dipeptidyl aminopeptidase II and dipeptidyl peptidase IV.
Medicine: Employed in assays to screen for inhibitors of these enzymes, which are potential therapeutic targets for diseases such as diabetes and cancer.
Pharmacology: Utilized in drug discovery to identify compounds that modulate enzyme activity.
Industrial: Applied in quality control processes to ensure the activity of enzyme preparations
Mechanism of Action
H-Lys-Pro-AMC Hydrochloride acts as a substrate for dipeptidyl aminopeptidase II and dipeptidyl peptidase IV. These enzymes cleave the peptide bond between the lysine and proline residues, releasing the AMC moiety. The released AMC exhibits fluorescence, which can be measured to determine enzyme activity. This mechanism allows researchers to study enzyme kinetics and screen for potential inhibitors .
Comparison with Similar Compounds
Similar Compounds
H-Gly-Pro-AMC Hydrochloride: Another peptide substrate used for similar enzymatic studies.
H-Ala-Pro-AMC Hydrochloride: Used to study the activity of prolyl-specific peptidases.
H-Arg-Pro-AMC Hydrochloride: Employed in assays for arginine-specific peptidases.
Uniqueness
H-Lys-Pro-AMC Hydrochloride is unique due to its specific cleavage by dipeptidyl aminopeptidase II and dipeptidyl peptidase IV. This specificity makes it a valuable tool for studying these enzymes and screening for inhibitors that could have therapeutic potential .
Properties
IUPAC Name |
(2S)-1-[(2S)-2,6-diaminohexanoyl]-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O4.ClH/c1-13-11-19(26)29-18-12-14(7-8-15(13)18)24-20(27)17-6-4-10-25(17)21(28)16(23)5-2-3-9-22;/h7-8,11-12,16-17H,2-6,9-10,22-23H2,1H3,(H,24,27);1H/t16-,17-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVUYFMGGNYZCJ-QJHJCNPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)C(CCCCN)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

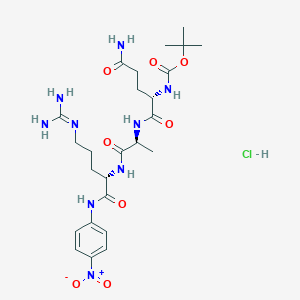
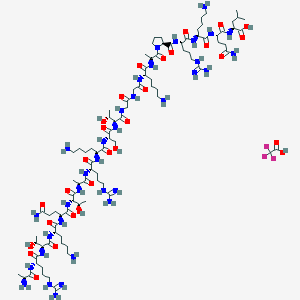
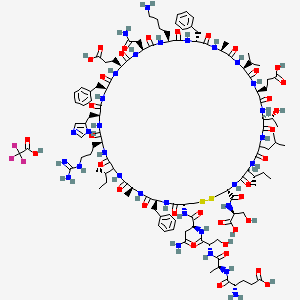
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-3-hydroxy-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B6295871.png)

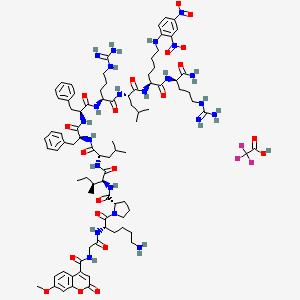
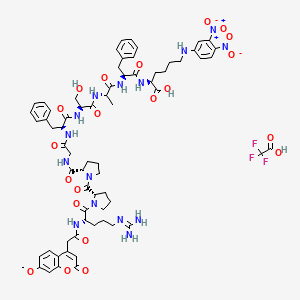
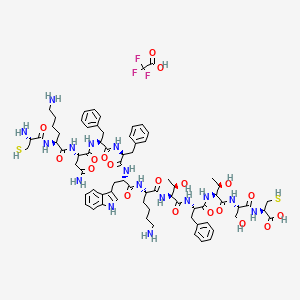
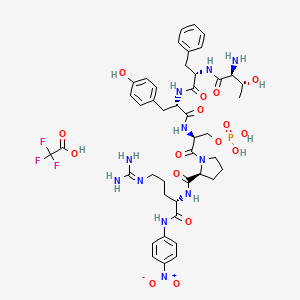
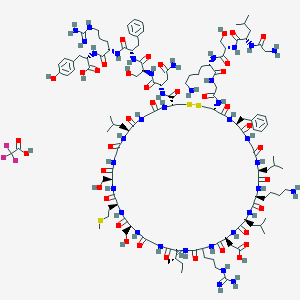
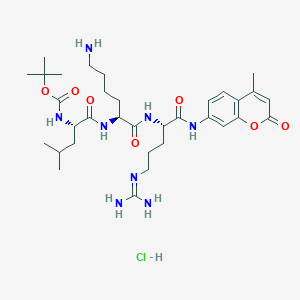
![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-acetyloxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B6295931.png)
